The Biochemical Pathway of Suberylglycine Formation: A Technical Guide
The Biochemical Pathway of Suberylglycine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suberylglycine is a key metabolic intermediate that accumulates in certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Its formation serves as a detoxification mechanism for suberic acid, a dicarboxylic acid that arises from the alternative omega-oxidation of fatty acids when beta-oxidation is impaired. This technical guide provides an in-depth overview of the biochemical pathway leading to suberylglycine formation, including the enzymatic reactions, cellular localization, and associated analytical methodologies. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to serve as a comprehensive resource for researchers in metabolic diseases and drug development.
Introduction
Suberylglycine is an N-acylglycine that is formed from the conjugation of suberic acid with the amino acid glycine. Under normal physiological conditions, suberylglycine is present in trace amounts. However, in pathological states characterized by defects in mitochondrial fatty acid beta-oxidation, such as MCAD deficiency, the levels of suberylglycine in urine are significantly elevated. This elevation is a consequence of the metabolic shunting of medium-chain fatty acids into the omega-oxidation pathway, leading to an accumulation of dicarboxylic acids, including suberic acid. The subsequent conjugation of suberic acid with glycine to form suberylglycine is a crucial detoxification step, facilitating its excretion and preventing the toxic effects of dicarboxylic acid accumulation.
The Biochemical Pathway of Suberylglycine Formation
The formation of suberylglycine is a two-stage process that involves the generation of its precursor, suberic acid, followed by its conjugation with glycine.
Stage 1: Formation of Suberic Acid via Omega-Oxidation
When the primary pathway for fatty acid breakdown, beta-oxidation, is compromised, fatty acids are diverted to the omega-oxidation pathway. This process occurs primarily in the endoplasmic reticulum of liver and kidney cells.[1]
The key steps of omega-oxidation leading to suberic acid are:
-
Hydroxylation: The terminal methyl group (omega-carbon) of a medium-chain fatty acid (like octanoic acid) is hydroxylated by a cytochrome P450 mixed-function oxidase system, requiring NADPH and molecular oxygen.[2]
-
Oxidation to Aldehyde: The resulting hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[2]
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.[2] In the case of an eight-carbon fatty acid, this results in the formation of suberic acid (octanedioic acid).
Stage 2: Glycine Conjugation of Suberic Acid
The suberic acid produced from omega-oxidation is then transported to the mitochondria for conjugation with glycine. This enzymatic reaction is catalyzed by Glycine N-Acyltransferase (GLYAT).[2][3]
The reaction proceeds as follows:
-
Activation of Suberic Acid: Suberic acid is first activated to its coenzyme A (CoA) thioester, suberyl-CoA. This activation step is crucial for the subsequent enzymatic reaction.
-
Glycine Conjugation: Glycine N-acyltransferase (EC 2.3.1.13) catalyzes the transfer of the suberyl group from suberyl-CoA to the amino group of glycine, forming suberylglycine and releasing CoA.[3]
The overall reaction is:
Suberyl-CoA + Glycine ⇌ Suberylglycine + CoA
Cellular Localization
The two stages of suberylglycine formation occur in different cellular compartments:
-
Omega-Oxidation: Endoplasmic Reticulum (ER) of liver and kidney cells.[1]
Quantitative Data
| Parameter | Value | Condition/Source | Reference |
| Urinary Suberylglycine | 0.2 to 0.5 mg/mg creatinine | Patient with dicarboxylic aciduria | [5] |
| Urinary Adipic, Suberic, and Sebacic Acid | 0.77 to 1.3 mg/mg creatinine | Patient with dicarboxylic aciduria | [5] |
| GLYAT Km for Glycine | 0.5 to 2.9 mM | Human liver, with various acyl-CoA esters | [6] |
| GLYAT Km for Acyl-CoA Esters | 0.3 to 5.6 mM | Human liver, with various acyl-CoA esters | [6] |
| GLYAT Km for Benzoyl-CoA | 61.2 µM - 118 µM | Recombinant human GLYAT variants | |
| GLYAT Vmax with Benzoyl-CoA | Varies with haplotype | Recombinant human GLYAT variants | |
| GLYATL2 Km for Oleoyl-CoA | 4.4 µM | Recombinant human GLYATL2 | [7] |
| GLYATL2 Vmax with Oleoyl-CoA | 933 nmol/min/mg | Recombinant human GLYATL2 | [7] |
Experimental Protocols
Quantification of Urinary Suberylglycine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of urinary acylglycines, including suberylglycine.
4.1.1. Sample Preparation
-
Thaw frozen urine samples and dilute them to a standardized creatinine concentration (e.g., 2.5 mmol/L).[8]
-
To 100 µL of diluted urine, add 30 units of urease and incubate at 37°C for 30 minutes to remove urea.[8]
-
Add an internal standard mixture containing a stable isotope-labeled analog of suberylglycine.
-
Acidify the sample with HCl.
-
Extract the acylglycines with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
4.1.2. Derivatization
-
To the dried extract, add a derivatizing agent to increase the volatility of the acylglycines for GC analysis. A common method involves a two-step derivatization:
-
Reconstitute the derivatized sample in a suitable solvent like toluene.
4.1.3. GC-MS Analysis
-
Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system in splitless mode.[8]
-
Gas Chromatography: Use a capillary column (e.g., Agilent DB-5MS) with a temperature program to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points.[8]
-
Mass Spectrometry: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode. Monitor for characteristic ions of the derivatized suberylglycine and its internal standard for quantification.[10]
Quantification of Acylglycines by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and specificity for the analysis of acylglycines.
4.2.1. Sample Preparation
-
For urine samples, a simple "dilute-and-shoot" approach can often be used. Dilute the urine sample with the initial mobile phase containing internal standards.
-
For plasma or dried blood spots, an extraction step is necessary.
-
Extract the sample with a solvent mixture (e.g., methanol containing internal standards).
-
Centrifuge to pellet proteins and transfer the supernatant.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.[11]
-
4.2.2. UPLC-MS/MS Analysis
-
Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) to separate the acylglycines.[11]
-
Mass Spectrometry: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for suberylglycine and its internal standard for highly selective and sensitive quantification.[12][13]
Glycine N-Acyltransferase (GLYAT) Activity Assay
This radiochemical assay measures the formation of the product of the GLYAT-catalyzed reaction.
4.3.1. Reagents
-
Mitochondrial protein extract (from liver or kidney homogenates)
-
Acyl-CoA substrate (e.g., phenylacetyl-CoA as a model substrate, or suberyl-CoA)[14][15]
-
[14C]-Glycine (radiolabeled)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Stopping solution (e.g., trichloroacetic acid)
-
Scintillation cocktail
4.3.2. Procedure
-
Prepare a reaction mixture containing the reaction buffer, mitochondrial protein extract, and the acyl-CoA substrate.
-
Initiate the reaction by adding [14C]-glycine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Separate the radiolabeled product (e.g., [14C]-suberylglycine) from the unreacted [14C]-glycine. This can be achieved by extraction with an organic solvent (e.g., ethyl acetate) as the N-acylglycine will be more soluble in the organic phase than free glycine.
-
Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.
Caption: Biochemical pathway of suberylglycine formation.
Caption: Experimental workflow for GC-MS analysis of suberylglycine.
Caption: Experimental workflow for LC-MS/MS analysis of suberylglycine.
The Role of Glycine N-Acyltransferase Isoforms
The Glycine N-Acyltransferase (GLYAT) family of enzymes includes several members with varying substrate specificities and cellular locations.
-
GLYAT (Glycine N-Acyltransferase): This is the primary enzyme responsible for the detoxification of xenobiotic and endogenous acyl-CoAs in the mitochondria of the liver and kidney. It exhibits broad substrate specificity, including aromatic and medium-chain acyl-CoAs.[16] It is the enzyme most likely responsible for suberylglycine formation in the context of dicarboxylic aciduria.
-
GLYATL1 (Glycine N-Acyltransferase-Like 1): This enzyme has been shown to catalyze glutamine-N-acyltransfer with phenylacetyl-CoA as a substrate.[16] Its role in glycine conjugation of dicarboxylic acyl-CoAs is less clear.
-
GLYATL2 (Glycine N-Acyltransferase-Like 2): This enzyme is localized to the endoplasmic reticulum and shows a preference for long-chain fatty acyl-CoAs, such as oleoyl-CoA and arachidonoyl-CoA, conjugating them with glycine. It is less likely to be involved in the conjugation of the medium-chain dicarboxylic suberyl-CoA.
Conclusion
The formation of suberylglycine is a critical metabolic process for the detoxification of suberic acid, particularly in individuals with inherited disorders of fatty acid beta-oxidation. Understanding this pathway, from the initial omega-oxidation of fatty acids to the final glycine conjugation step, is essential for the diagnosis and monitoring of these conditions. The analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify suberylglycine and other related metabolites. Further research into the specific kinetic properties of Glycine N-Acyltransferase with dicarboxylic acyl-CoA substrates and the regulatory mechanisms of this pathway will provide deeper insights into the pathophysiology of metabolic diseases and may reveal novel therapeutic targets.
References
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- 4. researchgate.net [researchgate.net]
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- 12. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Identification of glycine N-acyltransferase-like 2 (GLYATL2) as a transferase that produces N-acyl glycines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
